Halogen Substitution Pattern Dictates Key Physicochemical Properties
The 6,7-difluoro-2-methylquinazoline core of the target compound provides a distinct lipophilicity profile, indicated by a computed XLogP3 of 3.1, compared to 4-chloro-6,7-difluoroquinazoline (CAS 625080-60-6) which lacks the 2-methyl group and has a lower XLogP3 of 2.5 [1]. The higher lipophilicity can improve membrane permeability and binding to hydrophobic protein pockets in drug candidates [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 4-Chloro-6,7-difluoroquinazoline (CAS 625080-60-6): XLogP3 = 2.5 |
| Quantified Difference | ΔXLogP3 = +0.6 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
The quantifiably higher lipophilicity makes this compound a better choice for projects targeting intracellular kinases where balanced LogP is critical for cellular activity.
- [1] PubChem. (2024). Computed Properties for CID 46738213 (4-Chloro-6,7-difluoro-2-methylquinazoline) and CID 2776910 (4-Chloro-6,7-difluoroquinazoline). XLogP3 values. View Source
- [2] Russo, F., et al. (2015). Quinazoline-based kinase inhibitors: the role of halogen substitution. Journal of Medicinal Chemistry, 58(15), 6215–6235. Discusses how fluorine substitution impacts lipophilicity and target binding. View Source
